molecular formula C11H17ClN2O3S B2890413 Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate CAS No. 937598-24-8

Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2890413
CAS No.: 937598-24-8
M. Wt: 292.78
InChI Key: JDUDZTRJYORJDE-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a chloromethyl group, a methoxypropylamino group, and an ethyl ester group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Attachment of the Methoxypropylamino Group: This step involves the nucleophilic substitution of the chloromethyl group with 3-methoxypropylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(bromomethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
  • Ethyl 4-(iodomethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
  • Ethyl 4-(hydroxymethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3S/c1-3-17-10(15)9-8(7-12)14-11(18-9)13-5-4-6-16-2/h3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUDZTRJYORJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCCOC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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